molecular formula C10H18N4O5S B12307934 Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate

Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate

Cat. No.: B12307934
M. Wt: 306.34 g/mol
InChI Key: BOFMGGHHMYAOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azido group and a methanesulfonyloxy group attached to a pyrrolidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the pyrrolidine nitrogen using a tert-butyl groupThe methanesulfonyloxy group is then introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also helps in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrrolidines.

    Reduction: Amino derivatives of pyrrolidine.

    Oxidation: Sulfonic acid derivatives

Scientific Research Applications

Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can be transformed into an amine, which can then interact with various biological targets. The methanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
  • Tert-butyl 4-(methanesulfonyloxy)propylpiperazine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate is unique due to the presence of both an azido group and a methanesulfonyloxy group on the pyrrolidine ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

tert-butyl 3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O5S/c1-10(2,3)18-9(15)14-5-7(12-13-11)8(6-14)19-20(4,16)17/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFMGGHHMYAOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.